molecular formula C16H15ClN4O B11473193 9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11473193
M. Wt: 314.77 g/mol
InChI Key: DZVGAXVRSZEUQZ-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the triazoloquinazoline family, known for their diverse biological activities, including anticancer, antifungal, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylquinazoline in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazoloquinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. Molecular docking studies suggest that it binds to the active site of histone acetyltransferase PCAF, inhibiting its activity and leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with anticancer properties.

    Thiazoloquinazoline: Known for their antifungal and antioxidant activities

Uniqueness

9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit histone acetyltransferase PCAF is particularly noteworthy, making it a promising candidate for further research and development .

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15ClN4O/c1-9-6-12-14(13(22)7-9)15(10-2-4-11(17)5-3-10)21-16(20-12)18-8-19-21/h2-5,8-9,15H,6-7H2,1H3,(H,18,19,20)

InChI Key

DZVGAXVRSZEUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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